molecular formula C29H30N6O4 B13836112 4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-

4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-

Cat. No.: B13836112
M. Wt: 526.6 g/mol
InChI Key: VBAVAQMMUFSVHZ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]- is a complex organic compound with a unique structure that combines quinazolinone, tetrazole, and biphenyl moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the butyl, trimethoxy, and biphenyl-tetrazole groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include modulation of signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4,7,8-Trimethoxy-3-(3-methyl-2-butenyl)quinolin-2(1H)-one: Shares a similar quinazolinone core but differs in the substituents attached to the core structure.

    Methyl 3,4,5-trimethoxybenzoate: Contains trimethoxy groups but lacks the quinazolinone and biphenyl-tetrazole moieties.

Uniqueness

4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H30N6O4

Molecular Weight

526.6 g/mol

IUPAC Name

2-butyl-6,7,8-trimethoxy-3-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl]quinazolin-4-one

InChI

InChI=1S/C29H30N6O4/c1-5-6-12-24-30-25-22(16-23(37-2)26(38-3)27(25)39-4)29(36)35(24)17-18-13-14-20(19-10-8-7-9-11-19)21(15-18)28-31-33-34-32-28/h7-11,13-16H,5-6,12,17H2,1-4H3,(H,31,32,33,34)

InChI Key

VBAVAQMMUFSVHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C(=C(C=C2C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4)C5=NNN=N5)OC)OC)OC

Origin of Product

United States

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